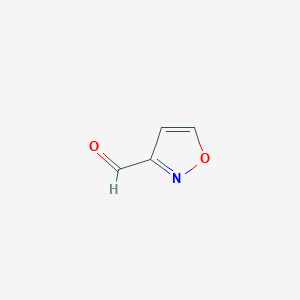
Isoxazole-3-carbaldehyde
Overview
Description
Isoxazole-3-carbaldehyde is a heterocyclic compound . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has an empirical formula of C4H3NO2 and a molecular weight of 97.07 .
Molecular Structure Analysis
The molecular structure of Isoxazole-3-carbaldehyde consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is significant due to its wide spectrum of biological activities and therapeutic potential . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis
Isoxazole-3-carbaldehyde is a solid compound . It has an empirical formula of C4H3NO2 and a molecular weight of 97.07 .Scientific Research Applications
Cascade Formation of Isoxazoles Isoxazole-3-carbaldehyde plays a key role in the cascade formation of isoxazoles, providing a novel approach to 3-substituted isoxazoles-4-carbaldehydes from nitroalkanes and oxetanone. This process is important for the synthesis of 3,4-disubstituted isoxazoles, which are significant building blocks in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).
Synthesis of Isoxazole Carbaldehydes Isoxazole carbaldehydes are critical starting materials for the synthesis of isoxazole1,4-dihydropyridines. The research highlights an efficient method for the selective oxidation of isoxazolyl carbinols to isoxazole carbaldehydes, which are integral to the construction of complex systems including natural products (Mirzaei et al., 2003).
Intramolecular Cycloaddition for Isoxazolidine Derivatives Isoxazole-3-carbaldehyde is used in the preparation of isoxazolidine and isoxazoline derivatives through 1,3-dipolar cycloaddition, representing the first example of highly diastereoselective isoxazolidine derivatives from alkene appended chromene-3-carboxaldehyde (Rao et al., 2016).
Antibacterial and Antifungal Properties Novel isoxazol derivatives synthesized from isoxazole-3-carbaldehyde have shown promising antibacterial and antifungal activities, particularly against E. coli, S. aureus, S. pyogenus, and C. albicans (Wazalwar et al., 2017).
Anti-Cancer Activity Isoxazole-3-carbaldehyde is utilized in the synthesis of compounds that exhibit significant anti-cancer activity, particularly against liver cancer. These compounds have been synthesized through one-pot reactions and have demonstrated effective in vitro anticancer activity in HepG2 cell lines (Reddy & Reddy, 2020).
C-Nucleosides Synthesis Isoxazole-3-carbaldehyde is involved in the synthesis of isoxazole, isoxazoline, and isoxazolidine analogues of C-nucleosides related to pseudouridine, indicating its role in the development of compounds with potential therapeutic applications (Coutouli-argyropoulou et al., 2006).
Safety and Hazards
Isoxazole-3-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Future Directions
Given the wide spectrum of biological activities and therapeutic potential of isoxazole, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mechanism of Action
Target of Action
Isoxazole-3-carbaldehyde, a five-membered heterocyclic compound, has been found to have significant biological interests . It has been reported that isoxazole derivatives can act as inhibitors of acetylcholinesterase (AChE) , a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
The interaction of Isoxazole-3-carbaldehyde with its primary target, AChE, has been studied. The molecular docking showed the interaction of the compounds with the active site of AChE . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in prolonged activation of the postsynaptic cell .
Biochemical Pathways
Isoxazole-3-carbaldehyde affects the cholinergic pathways in the nervous system. By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the stimulation of cholinergic neurons .
Pharmacokinetics
The compound’s molecular weight (9707 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of AChE by Isoxazole-3-carbaldehyde leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic cell, which can have various effects depending on the specific location within the nervous system .
Action Environment
The action of Isoxazole-3-carbaldehyde, like many other compounds, can be influenced by various environmental factorsFurthermore, the green synthesis of isoxazole analogues has been explored due to their wide applications in sustainable chemistry .
properties
IUPAC Name |
1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-3-4-1-2-7-5-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVZOHNNPDZYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593212 | |
| Record name | 1,2-Oxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-3-carbaldehyde | |
CAS RN |
89180-61-0 | |
| Record name | 1,2-Oxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of Isoxazole-3-carbaldehyde derivatives?
A1: Isoxazole-3-carbaldehyde derivatives encompass a diverse group of compounds with a shared core structure. Specific examples discussed in the research include:
- Phenylisoxazole Isonicotinylhydrazone Derivatives: These compounds feature a phenylisoxazole moiety linked to isonicotinylhydrazone. For instance, 3-(2′-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone (1) was synthesized and characterized using FTIR, 1H-NMR, 13C-NMR, and mass spectrometry [].
- 3a,4a,7a,7b-Tetrahydro[1,3]dioxolo[4,5]furo[2,3-d]isoxazole-3-carbaldehyde: This compound exhibits a more complex structure with a fused ring system, as described in studies exploring its use in asymmetric syntheses [, ].
Q2: How do structural modifications of Isoxazole-3-carbaldehyde derivatives influence their antitubercular activity?
A2: Research has demonstrated a structure-activity relationship (SAR) for phenylisoxazole isoniazid derivatives against Mycobacterium tuberculosis. Compounds with substitutions at the 4'-position of the phenyl ring in 5-arylisoxazole-3-carbaldehyde isonicotinylhydrazones showed enhanced activity against the resistant TB DM97 strain compared to isoniazid. Notably, compounds with 4'-methoxy (6) and 4'-methyl (7) substitutions exhibited two-fold higher cytotoxicity against the resistant strain [].
Q3: What insights have computational chemistry studies provided on Isoxazole-3-carbaldehyde derivatives?
A3: Density functional theory (DFT) calculations using the B3LYP level with the 6-311++G(d,p) basis set were employed to investigate the conformational preferences of phenylisoxazole isonicotinylhydrazone derivatives. These calculations supported the predominance of the trans(E) isomeric form in solution, corroborating experimental 2D NMR (1H-1H NOESY) data [].
Q4: Beyond antitubercular activity, what other applications have been explored for Isoxazole-3-carbaldehyde derivatives?
A4: Isoxazole-3-carbaldehyde derivatives have shown promise in the synthesis of complex molecules. For example, 3a,4a,7a,7b-Tetrahydro[1,3]dioxolo[4,5]furo[2,3-d]isoxazole-3-carbaldehyde has been utilized as a key building block in the asymmetric synthesis of polyhydroxylated quinolizidines, a class of compounds with potential biological activities [, ].
Q5: Have Isoxazole-3-carbaldehyde derivatives been explored for their inhibitory activity against enzymes?
A5: Yes, polyhydroxylated quinolizidines synthesized using Isoxazole-3-carbaldehyde derivatives were tested for their inhibitory activity against a panel of 25 commercially available glycohydrolases. Interestingly, the synthesized quinolizidines displayed weak inhibitory activity against specific enzymes, including beta-galactosidase from jack bean [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



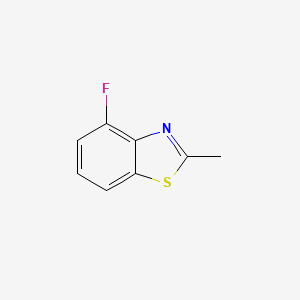
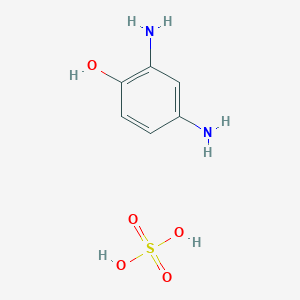

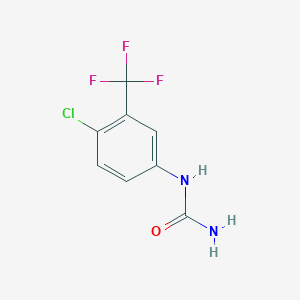

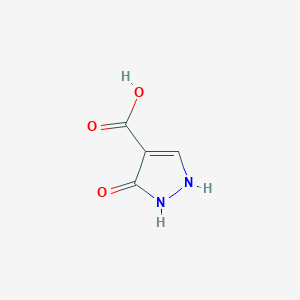
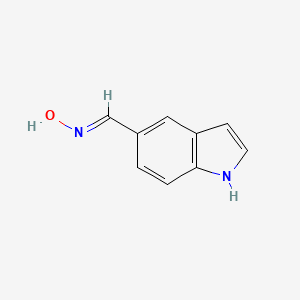

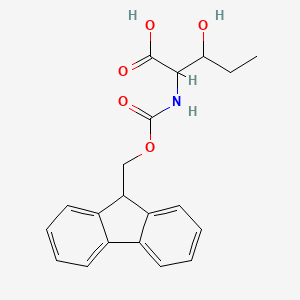

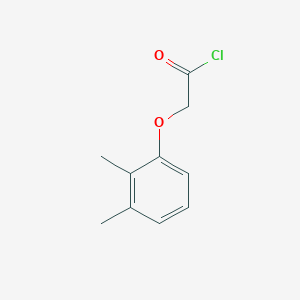
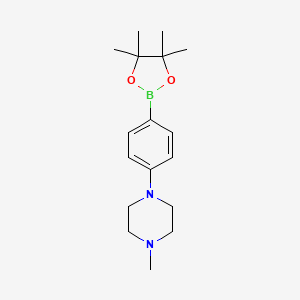
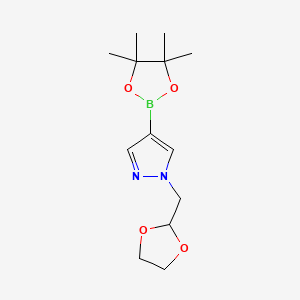
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)